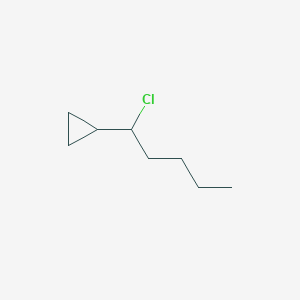
(1-Chloropentyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloropentyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 1-chloropentyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strain in the three-membered ring, which makes them highly reactive.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction of these carbenes with alkenes results in the formation of cyclopropane rings .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives .
化学反应分析
Types of Reactions
(1-Chloropentyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different cyclopropane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropanes, while oxidation can lead to the formation of cyclopropane carboxylic acids.
科学研究应用
(1-Chloropentyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of various chemicals and materials, including polymers and pharmaceuticals
作用机制
The mechanism of action of (1-Chloropentyl)cyclopropane involves its interaction with various molecular targets. For example, cyclopropane derivatives are known to act as NMDA receptor antagonists and can inhibit AMPA receptors and nicotinic acetylcholine receptors . These interactions can lead to various biological effects, making these compounds of interest in medicinal chemistry.
相似化合物的比较
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Cyclobutane: A four-membered ring compound with similar strain but different reactivity.
Cyclopentane: A five-membered ring compound with less strain and different chemical properties.
Uniqueness
(1-Chloropentyl)cyclopropane is unique due to the presence of both the cyclopropane ring and the 1-chloropentyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not observed in simpler cycloalkanes.
属性
CAS 编号 |
88106-25-6 |
|---|---|
分子式 |
C8H15Cl |
分子量 |
146.66 g/mol |
IUPAC 名称 |
1-chloropentylcyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-8(9)7-5-6-7/h7-8H,2-6H2,1H3 |
InChI 键 |
SVGYORFFJUBGLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C1CC1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



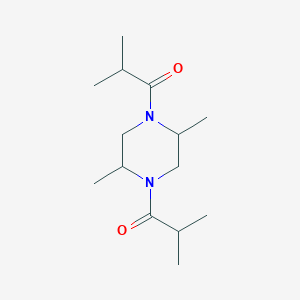
![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)
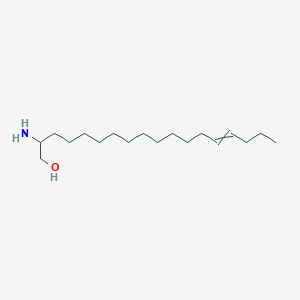
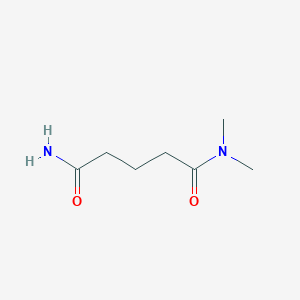
![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
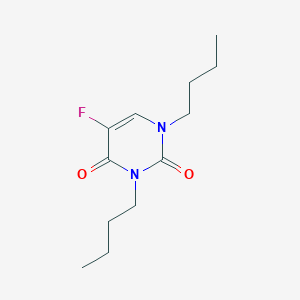
![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)


![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)

![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
